molecular formula C3H5O2- B1217596 Propionate CAS No. 72-03-7

Propionate

Cat. No. B1217596
CAS RN: 72-03-7
M. Wt: 73.07 g/mol
InChI Key: XBDQKXXYIPTUBI-UHFFFAOYSA-M
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Description

Propionate is the conjugate base of propionic acid;  a key precursor in lipid biosynthesis. It has a role as a human metabolite. It is a conjugate base of a propionic acid.

properties

CAS RN

72-03-7

Product Name

Propionate

Molecular Formula

C3H5O2-

Molecular Weight

73.07 g/mol

IUPAC Name

propanoate

InChI

InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/p-1

InChI Key

XBDQKXXYIPTUBI-UHFFFAOYSA-M

SMILES

CCC(=O)[O-]

Canonical SMILES

CCC(=O)[O-]

Other CAS RN

72-03-7

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Starting from a 5α-alkoxymethyl-2β,4α-dihydroxy-cyclopentyl-1β-acetic acid-γ-lactone, wherein the alkoxy group is a methoxy, benzyloxy and p-methoxybenzyloxy group, esterification in pyridine with 1.3 molar equivalents of both acetic, acetic-formic or propionic anhydride and benzoyl or p-phenylbenzoyl chloride, gave the 4α-formate, acetate, m.p. 76°-77°, [α]D = - 29.5°, [α]365° = - 74°(CHCl3), propionate, benzoate and p-phenylbenzoate.
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benzoyl or p-phenylbenzoyl chloride
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5α-alkoxymethyl-2β,4α-dihydroxy-cyclopentyl-1β-acetic acid-γ-lactone
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methoxy
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Synthesis routes and methods II

Procedure details

The above compounds can be synthesized by the methods described in Japanese Patent Application Laid-Open Nos. 192794/1988 and 131193/1989. That is, 14α-hydroxy-4-androstene-3,6,17-trione is synthesized from 6β,14α-dihydroxy-4-androstene-3,17-dione according to an ordinary oxidation reaction (for example, Jones' oxidation reaction) and then is reacted with propionic anhydride or benzoyl chloride to obtain a propionate or a benzoate.
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6β,14α-dihydroxy-4-androstene-3,17-dione
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Fresh sausage was prepared as in Example 1 and was treated with either sodium lactate at 0.38% or sodium propionate at 0.30% which resulted in equivalent concentrations of lactate and propionate. These samples were stored at 5° and evaluated for total aerobic count and Gram-negative count.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propionate
Reactant of Route 2
Propionate
Reactant of Route 3
Propionate
Reactant of Route 4
Propionate
Reactant of Route 5
Propionate
Reactant of Route 6
Propionate

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